molecular formula C15H14N2O2 B2614314 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline CAS No. 312603-83-1

2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B2614314
CAS No.: 312603-83-1
M. Wt: 254.289
InChI Key: KZEVRQKQRHFTCW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS: 5306-42-3) is an aniline derivative featuring a methoxy group at the 2-position and a 5-methyl-1,3-benzoxazol-2-yl substituent at the 5-position of the benzene ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors through aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name

2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-9-3-5-14-12(7-9)17-15(19-14)10-4-6-13(18-2)11(16)8-10/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEVRQKQRHFTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-amino-5-methoxyaniline with 5-methyl-2-benzoxazolecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 4-(5-Methyl-1,3-benzoxazol-2-yl)aniline (CAS: 22501-77-5) Structure: Benzoxazole at the 4-position of aniline (vs. 5-position in the target compound). Impact: Positional isomerism alters electronic conjugation and steric accessibility. This compound is a building block in kinase inhibitor synthesis .
  • 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline (CID: 348698)

    • Structure : Benzoxazole at the 3-position of aniline.
    • Impact : The meta-substitution disrupts resonance stabilization compared to para-substituted analogs. Predicted collision cross-section data suggest differences in molecular packing and intermolecular interactions .

Heterocyclic System Modifications

  • 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS: 5306-42-3)

    • Structure : Replaces benzoxazole with a 1,3,4-oxadiazole ring.
    • Impact : Oxadiazoles are more electron-deficient than benzoxazoles, altering binding affinity in biological targets. This compound is used in antiviral and anticancer agent development .
  • 2-Chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide

    • Structure : Benzoxazole with 5,6-dimethyl substituents and an amide linkage.
    • Impact : The nitro and chloro groups enhance electrophilicity, while dimethyl substitution increases steric hindrance. This compound is a precursor in covalent PPARγ agonists, highlighting the role of electron-withdrawing groups in receptor activation .

Functional Group Variations

  • 5-(Ethylsulfonyl)-2-methoxyaniline

    • Structure : Ethylsulfonyl group replaces the benzoxazole ring.
    • Impact : The sulfonyl group is strongly electron-withdrawing, increasing acidity (lower pKa) and solubility in aqueous media. This fragment is critical in VEGFR2 inhibitors, emphasizing its role in hydrogen-bond acceptor motifs .
  • 2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline

    • Structure : Triazole ring substituted with trimethoxyphenyl.
    • Impact : The triazole enables hydrogen bonding, while trimethoxy groups enhance lipophilicity and tubulin polymerization inhibition (IC50: 4.8 μM). This contrasts with benzoxazole-based compounds, which may prioritize aromatic stacking .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline C14H13N2O2 241.27 2-OCH3, 5-benzoxazolyl (5-CH3) Intermediate for bioactive molecules
4-(5-Methyl-1,3-benzoxazol-2-yl)aniline C14H12N2O 224.26 4-benzoxazolyl (5-CH3) Kinase inhibitor precursor
2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline C20H21N4O4 381.41 Triazole, trimethoxyphenyl Tubulin inhibitor (IC50: 4.8 μM)
5-(Ethylsulfonyl)-2-methoxyaniline C9H13NO3S 215.27 2-OCH3, 5-SO2CH2CH3 VEGFR2 pharmacophore

Biological Activity

2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is a compound within the benzoxazole family, notable for its unique structural features that include a methoxy group and a benzoxazole moiety. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C15H14N2OC_{15}H_{14}N_{2}O with a molecular weight of approximately 254.29 g/mol.

Chemical Structure and Properties

The structural characteristics of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline contribute to its biological properties. The presence of the methoxy group enhances solubility, while the benzoxazole ring is known for diverse pharmacological activities.

Property Value
Molecular FormulaC15H14N2OC_{15}H_{14}N_{2}O
Molecular Weight254.29 g/mol
Functional GroupsMethoxy, Aniline
Benzoxazole MoietyPresent

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies on related benzoxazole compounds have demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The specific activity of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline remains to be fully characterized, but its structural similarity to active compounds suggests potential efficacy.

Anticancer Potential

Benzoxazole derivatives have been reported to exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific signaling pathways. This positions 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline as a candidate for further investigation in cancer research.

The biological activity of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline may be attributed to its ability to interact with biological targets at the molecular level. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit bacterial enzymes critical for survival.
  • Disruption of Cell Membrane Integrity : This could lead to increased permeability and eventual cell lysis.
  • Induction of Apoptosis in Cancer Cells : Targeting specific pathways involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

A comparative analysis of related benzoxazole derivatives has been conducted to establish structure–activity relationships (SAR). For instance, variations in substituents on the benzoxazole ring significantly affect antimicrobial activity .

Table: Structure–Activity Relationship (SAR) Insights

Compound Substituent Activity
Compound A (e.g., H-Box )MethoxyActive against B. subtilis
Compound BDimethylaminoHigher antibacterial activity
Compound CFluorModerate activity

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